2,6-Dimethylhexestrol
Description
2,6-Dimethylhexestrol is a synthetic estrogen derivative structurally related to hexestrol, a nonsteroidal estrogen agonist. Hexestrol itself is a diethylstilbestrol analog with two ethyl groups replaced by hexyl chains, and its derivatives, including isomers like hexestrol-meta and hexestrol-ortho, have been studied for their estrogenic activity . Such modifications are typically aimed at altering pharmacokinetic properties, such as bioavailability and metabolic stability, compared to the parent compound.
Properties
Molecular Formula |
C20H26O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[4-(4-hydroxyphenyl)hexan-3-yl]-3,5-dimethylphenol |
InChI |
InChI=1S/C20H26O2/c1-5-18(15-7-9-16(21)10-8-15)19(6-2)20-13(3)11-17(22)12-14(20)4/h7-12,18-19,21-22H,5-6H2,1-4H3 |
InChI Key |
UKIFASJPXHGWFX-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=C(C=C(C=C2C)O)C |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=C(C=C(C=C2C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of Hexestrol
Hexestrol derivatives, such as hexestrol-dicaprylate and hexestrol-meta, are noted for their estrogenic activity .
Propeller-Like Chiral Compounds
While unrelated to estrogenic activity, propeller-like chiral compounds, such as tris(2,6-diisopropylphenyl)silane thiolates (TDST), exhibit structural asymmetry due to conformational twisting of aryl groups around a central silicon atom . These compounds display enantiomeric interconversion with energy barriers (~6 kcal/mol) calculated via semi-empirical methods . Although 2,6-dimethylhexestrol lacks a silicon center, its methyl substituents may impose steric hindrance, influencing conformational stability in a manner analogous to the propeller-like systems.
Pyridine and Cyclohexanol Derivatives
Compounds like 2,6-bis(bromomethyl)pyridine and 2,6-dimethylcyclohexanol (CAS 5337-72-4) highlight the role of substituent positioning in modulating physical properties. For example:
- 2,6-Dimethylcyclohexanol: A mixture of isomers with a molecular weight of 128.21 g/mol and applications in organic synthesis .
- 2,6-Bis(bromomethyl)pyridine : Studied via DFT for its vibrational spectra and electronic properties, demonstrating the utility of computational methods in predicting structural features .
These examples underscore the importance of substituent placement in dictating reactivity and stability, a principle applicable to 2,6-dimethylhexestrol.
Data Tables
Table 1: Key Properties of Selected Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
